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D-Galactose-6-d2

Cat. No.: B1161185
M. Wt: 182.17
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Galactose Metabolism and its Broad Research Context

Galactose is a critical monosaccharide in human metabolism, serving as both a key source of energy and a fundamental building block for complex macromolecules such as glycoproteins and glycolipids. nih.gov The primary dietary source of galactose is lactose, found in milk and dairy products, which is broken down into glucose and galactose.

The central pathway for galactose utilization is the Leloir pathway , a four-step enzymatic process that converts galactose into glucose-1-phosphate. wikipedia.orgtuscany-diet.net This product can then be isomerized to glucose-6-phosphate, which directly enters glycolysis to generate energy (ATP) or is used in other biosynthetic pathways. taylorandfrancis.com

The enzymes of the Leloir pathway are:

Galactose mutarotase (GALM)

Galactokinase (GALK)

Galactose-1-phosphate uridylyltransferase (GALT)

UDP-galactose 4-epimerase (GALE) medlink.com

The study of galactose metabolism is crucial for understanding fundamental cellular processes and human health. nih.gov Defects in the enzymes of the Leloir pathway lead to the genetic disorder galactosemia, a serious condition that can cause severe complications if not managed. taylorandfrancis.comnih.gov Furthermore, researchers use galactose in various experimental models, such as to induce cellular aging or to study oxidative metabolism, highlighting its broad relevance in biomedical research. nih.govmdpi.com

Unique Advantages of Deuterium (B1214612) Labeling at Specific Positions (e.g., C-6) for Metabolic Tracing

The strategic placement of an isotopic label on a molecule is paramount for effective metabolic tracing. In the case of D-galactose, labeling at the C-6 position with deuterium (D-Galactose-6-d2) offers distinct and significant advantages for tracking its fate through glycolysis and subsequent downstream pathways like the tricarboxylic acid (TCA) cycle.

However, the deuterium atoms on the C-6 position are not removed during the key reactions of glycolysis. This ensures that the deuterium label remains with the three-carbon molecules (like pyruvate and lactate) that are formed at the end of the glycolytic pathway. Consequently, this compound is an excellent and reliable tracer for quantifying the flux through glycolysis and for following the labeled carbon atoms as they enter the TCA cycle to form products like glutamate and glutamine. nih.gov This stability makes C-6 labeled tracers, such as [6,6′-²H₂]glucose, the most widely used tracers in Deuterium Metabolic Imaging (DMI), an emerging technique for non-invasively mapping metabolism in vivo. nih.govnih.govresearchgate.net

Table 1: Comparison of Deuterium Labeling Positions on Galactose for Metabolic Tracing This interactive table summarizes the retention of the deuterium label at different carbon positions as galactose proceeds through glycolysis. A "High" retention indicates the label is preserved, making it a reliable tracer for downstream pathways.

Carbon Position Labeled Label Retention in Glycolysis Suitability for Tracing Downstream Metabolism (e.g., TCA Cycle) Rationale
C-1 Low Poor Label is susceptible to loss during isomerization reactions. nih.govumich.edu
C-2 to C-5 Low to Moderate Poor Labels are lost during various steps of glycolysis.
C-6 High Excellent Label is retained on pyruvate and lactate, allowing for accurate tracing into subsequent metabolic pathways. nih.gov

Properties

Molecular Formula

C₆D₂H₁₀O₆

Molecular Weight

182.17

Synonyms

(+)-Galactose-6-d2;  D-(+)-Galactose-6-d2;  Galactose-6-d2; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Enrichment of D Galactose 6 D2

Strategies for Site-Specific Deuteration at the C-6 Position

The introduction of deuterium (B1214612) at the C-6 position of D-galactose requires a highly selective chemical transformation. The primary strategy to achieve this involves a two-step process: the selective oxidation of the primary alcohol at the C-6 position to an aldehyde, followed by the reduction of this aldehyde with a deuterium donor.

A key enzyme in this process is Galactose Oxidase (GAO), which specifically catalyzes the oxidation of the C-6 hydroxyl group of D-galactose to an aldehyde, yielding D-galacto-hexodialdose. Current time information in Bangalore, IN.chemicalbook.com This enzymatic approach is favored for its high regioselectivity, avoiding the need for complex protection and deprotection steps that are often required in traditional organic synthesis. The reaction is typically carried out in an aqueous buffer system under mild conditions. researchgate.net

Once the C-6 aldehyde is formed, the second step is its reduction using a deuterium-labeled reducing agent. A common and effective reagent for this purpose is sodium borodeuteride (NaBD₄) . The deuteride (B1239839) ion (D⁻) from NaBD₄ attacks the aldehyde carbon, introducing one deuterium atom. To achieve the -CD₂OH group, the reaction is typically performed in a deuterated solvent like deuterium oxide (D₂O), which provides the second deuterium atom during the workup.

Precursor Compounds and Reaction Pathways in D-Galactose-6-d2 Synthesis

The primary precursor for the synthesis of this compound is D-galactose itself. The reaction pathway can be summarized as follows:

Enzymatic Oxidation: D-galactose is dissolved in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Galactose oxidase is added, along with co-factors if necessary, and the reaction is allowed to proceed, often with gentle agitation and in the presence of oxygen. researchgate.net The progress of the oxidation can be monitored by various methods, including NMR or chromatographic techniques, to ensure the complete conversion of the starting material to D-galacto-hexodialdose.

Reduction with Deuterium Source: Following the oxidation, the resulting D-galacto-hexodialdose is then reduced. Sodium borodeuteride is added to the reaction mixture. The reduction of the aldehyde to the deuterated primary alcohol proceeds readily. The use of D₂O as a solvent during this step ensures the incorporation of two deuterium atoms at the C-6 position.

Step 1: Oxidation D-Galactose + O₂ --(Galactose Oxidase)--> D-galacto-hexodialdose + H₂O₂

Step 2: Reduction D-galacto-hexodialdose + NaBD₄ (in D₂O) → this compound

An alternative, though less direct, chemical pathway could involve the use of a protected D-galactose derivative where all hydroxyl groups except the one at C-6 are protected. The unprotected C-6 hydroxyl group would then be oxidized using a chemical oxidizing agent, followed by reduction with a deuterium source and subsequent deprotection. However, the enzymatic route is generally more efficient and selective.

Purification and Characterization of Isotopic Purity (e.g., Deuterium Enrichment)

Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, byproducts, and the enzyme. Common purification techniques include ion-exchange chromatography and hydrophobic interaction chromatography. usbio.netckisotopes.com Size-exclusion chromatography can also be employed to separate the small molecule product from the larger enzyme. google.com

The characterization of the final product focuses on confirming the chemical structure and determining the isotopic purity and the degree of deuterium enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural confirmation.

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the C-6 protons, which are typically found around 3.74 ppm in the non-deuterated compound, would be absent or significantly reduced in intensity. rsc.org The disappearance of the H-6 signals is a clear indicator of successful deuteration at this position.

¹³C NMR: The ¹³C NMR spectrum provides further confirmation. The chemical shift of the C-6 carbon in this compound would be expected to be similar to that of D-galactose (around 61.81 ppm for the α-anomer and 60.73 ppm for the β-anomer), but the signal may show a characteristic triplet multiplicity due to coupling with the two deuterium atoms (J-C-D). rsc.orgnih.gov

Mass Spectrometry (MS) is crucial for determining the isotopic enrichment. By comparing the mass spectrum of the deuterated compound with that of an unlabeled standard, the increase in molecular weight due to the incorporated deuterium atoms can be precisely measured. shoko-sc.co.jp For this compound, the molecular weight is expected to be approximately 182.17 g/mol , an increase of 2 mass units compared to the natural D-galactose (180.16 g/mol ). usbio.nethmdb.ca The relative intensities of the mass peaks corresponding to the unlabeled, mono-deuterated, and di-deuterated species allow for the calculation of the percentage of deuterium enrichment.

The following tables summarize the expected analytical data for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for D-Galactose and its C-6 Modified Derivatives in D₂O

CompoundH-1 (α)H-1 (β)H-6/H-6'
D-Galactose~5.26 ppm~4.57 ppm~3.74 ppm
D-galacto-hexodialdose~5.26 ppm~4.57 ppm~5.09-5.12 ppm
This compound~5.26 ppm~4.57 ppmAbsent

Data inferred from published spectra of D-galactose and its C-6 oxidized product. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for D-Galactose and its C-6 Modified Derivatives in D₂O

CompoundC-1 (α)C-1 (β)C-6
D-Galactose~92.92 ppm~97.22 ppm~61.81 ppm
D-galacto-hexodialdose~92.92 ppm~97.22 ppm~89.07 ppm
This compound~92.92 ppm~97.22 ppm~61.8 ppm (triplet)

Data inferred from published spectra of D-galactose and its C-6 oxidized product. rsc.org

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )
D-GalactoseC₆H₁₂O₆180.16
This compoundC₆H₁₀D₂O₆182.17

Data sourced from supplier information. usbio.nethmdb.ca

Application in Metabolic Flux Analysis and Pathway Elucidation

Tracing of D-Galactose-6-d2 through the Leloir Pathway

The Leloir pathway is the principal route for galactose catabolism in most organisms, converting galactose into glucose-1-phosphate, which can then enter glycolysis. medchemexpress.comwikipedia.org By introducing this compound, scientists can monitor the progression of the deuterium (B1214612) label through each enzymatic step of this pathway, enabling the quantification of pathway flux and the activity of its constituent enzymes.

Galactokinase (GALK) catalyzes the first committed step of the Leloir pathway: the ATP-dependent phosphorylation of α-D-galactose to D-galactose-1-phosphate (Gal-1-P). uva.nltaylorandfrancis.com When this compound is used as the substrate, the reaction produces D-galactose-1-phosphate-6-d2.

This compound + ATP --(GALK)--> D-Galactose-1-phosphate-6-d2 + ADP

The rate of formation of the deuterated Gal-1-P is a direct measure of galactokinase activity in vivo or in vitro. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the ratio of labeled to unlabeled Gal-1-P can be determined, allowing for a precise calculation of the flux through this initial step. This is crucial for studying conditions like galactosemia, where GALK deficiency is one of the causes. researchgate.netcapes.gov.br

Table 1: Illustrative Research Findings on Galactokinase Activity using this compound This table presents hypothetical data to illustrate how research findings on galactokinase (GALK) activity might be displayed.

Cell Line Condition Substrate GALK Flux (nmol/mg protein/hr) % Labeled Gal-1-P
Hepatocyte (Control) Normal This compound 15.2 ± 1.8 94%
Hepatocyte (GALK-deficient) Galactosemia Model This compound 1.1 ± 0.3 8%
Fibroblast (Control) Normal This compound 9.8 ± 1.1 92%

| Fibroblast (High Glucose) | Competitive Inhibition | this compound | 7.5 ± 0.9 | 71% |

The second step in the Leloir pathway involves D-galactose-1-phosphate uridylyltransferase (GALT), which transfers a UMP group from UDP-glucose to Gal-1-P, forming UDP-galactose (UDP-Gal) and glucose-1-phosphate. taylorandfrancis.com When tracing with this compound, the label is conserved, producing UDP-galactose-6-d2.

D-Galactose-1-phosphate-6-d2 + UDP-glucose --(GALT)--> UDP-galactose-6-d2 + Glucose-1-phosphate

Monitoring the appearance of the M+2 peak (for the two deuterium atoms) in the UDP-galactose pool via LC-MS allows for the quantification of GALT activity. This is particularly important for diagnosing and studying classical galactosemia, which results from GALT deficiency. uva.nl The labeled UDP-galactose serves as a precursor for glycosylation reactions, and tracing its incorporation into glycoproteins and glycolipids can elucidate the flux towards these biosynthetic pathways. nih.gov

The final enzyme of the pathway, UDP-galactose 4-epimerase (GALE), catalyzes the reversible interconversion of UDP-galactose and UDP-glucose. nih.gov This reaction is central to galactose metabolism, as it regenerates the UDP-glucose required for the GALT reaction and provides a direct entry point for galactose-derived carbons into the cellular glucose-1-phosphate pool. taylorandfrancis.com

UDP-galactose-6-d2 <--(GALE)--> UDP-glucose-6-d2

The deuterium label at the C-6 position is unaffected by the epimerization at C-4. Therefore, feeding cells with this compound will lead to the formation of both UDP-galactose-6-d2 and UDP-glucose-6-d2. By measuring the isotopic enrichment in both UDP-sugar pools, the net flux and the bidirectionality of the GALE-catalyzed reaction can be determined. This provides a dynamic view of how cells balance the pools of these essential precursors for glycolysis and glycan synthesis. nih.gov

Table 2: Example Data for Leloir Pathway Flux Analysis with this compound This table presents hypothetical data to illustrate how research findings on Leloir pathway flux might be displayed.

Metabolite Pool Isotopic Label Isotopic Enrichment (Control Cells) Isotopic Enrichment (GALE-impaired)
D-Galactose-1-phosphate M+2 93% 95%
UDP-galactose M+2 85% 88%

| UDP-glucose | M+2 | 42% | 5% |

Investigation of Alternative Galactose Metabolic Routes

When the Leloir pathway is impaired or saturated, galactose can be shunted into alternative metabolic routes, such as the polyol pathway and the D-galactonate pathway. wikipedia.orgkuleuven.be The accumulation of metabolites from these pathways is often implicated in the pathology of galactosemia. This compound is an invaluable tracer for quantifying the flux into these alternative routes.

In the polyol pathway, aldose reductase reduces galactose to galactitol (or dulcitol). This reaction occurs in tissues like the lens, retina, and Schwann cells. kuleuven.benih.gov The accumulation of galactitol, an osmotic agent, is linked to diabetic complications and cataract formation in galactosemia. kuleuven.be

This compound + NADPH + H+ --(Aldose Reductase)--> Galactitol-6-d2 + NADP+

The reduction of the aldehyde group at C-1 to an alcohol does not affect the deuterated -CH2OD group at C-6. Therefore, feeding this compound will produce galactitol-6-d2. Detecting and quantifying deuterated galactitol in tissues or biofluids provides a direct measure of the flux through the polyol pathway. This allows researchers to assess how much of the pathogenic metabolite is being produced under different conditions, such as high galactose load or in the presence of aldose reductase inhibitors. researchgate.net

Galactose can also be oxidized to D-galactonate. This is initiated by galactose dehydrogenase, which converts galactose to galactonolactone, followed by hydrolysis to D-galactonate. kuleuven.benih.gov D-galactonate can then enter the pentose (B10789219) phosphate (B84403) pathway. kuleuven.be

This compound --(Galactose Dehydrogenase)--> D-Galactonolactone-6-d2 --> D-Galactonate-6-d2

The oxidation occurs at the C-1 carbon, leaving the deuterium label at C-6 intact. The measurement of D-galactonate-6-d2 in urine or plasma can thus be used to quantify the activity of this oxidative pathway. uva.nl This is relevant for understanding the production of potentially toxic metabolic byproducts in galactosemia.

Table 3: Hypothetical Deuterium Distribution in Alternative Galactose Pathways This table presents hypothetical data to illustrate the tracing of this compound into alternative metabolic routes in a galactosemia model.

Metabolite Deuterium Label Relative Abundance (Control) Relative Abundance (Galactosemia Model)
Galactitol M+2 < 1% 35%
D-Galactonate M+2 < 1% 15%

| UDP-glucose | M+2 | 42% | 4% |

Enzymatic Mechanism and Substrate Specificity Studies Utilizing D Galactose 6 D2

Kinetic Isotope Effects on Galactose-Metabolizing Enzymes

Kinetic isotope effects (KIEs) are changes in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The study of KIEs provides valuable information about reaction mechanisms, particularly the rate-determining steps and the nature of transition states. libretexts.org In the context of D-Galactose-6-d2, the substitution of hydrogen with deuterium (B1214612) at the C-6 position can influence the reaction rates of enzymes involved in galactose metabolism.

Deuterium Isotope Effects on Galactokinase Reaction Rates

Galactokinase (GALK) is a key enzyme in the Leloir pathway, responsible for the phosphorylation of α-D-galactose to galactose-1-phosphate (Gal-1-P). mdpi.comdrugbank.com This is the initial step in the utilization of galactose by most organisms. chemicalbook.com Studies investigating the effect of deuterium substitution on galactokinase activity are crucial for understanding the enzyme's catalytic mechanism.

While direct studies on the kinetic isotope effect of this compound with galactokinase are not extensively documented in the provided search results, the principles of KIEs suggest that if the cleavage of a C-H bond at the 6-position were part of the rate-determining step, a primary kinetic isotope effect would be observed. However, the phosphorylation occurs at the C-1 hydroxyl group, making it less likely that deuteration at C-6 would produce a significant primary KIE. Any observed effect would more likely be a secondary KIE, providing information about changes in hybridization or the steric and electronic environment of the active site during the reaction.

Impact of Deuteration on UDP-Galactose 4-Epimerase Activity

UDP-galactose 4-epimerase (GALE) is another critical enzyme in the Leloir pathway, catalyzing the reversible conversion of UDP-galactose to UDP-glucose. mdpi.comgenome.jp This reaction involves an oxidation-reduction mechanism at the C-4 position of the galactose moiety, requiring NAD+ as a cofactor. genome.jpuniprot.org

The impact of deuteration at the C-6 position of the galactose substrate on GALE activity would likely manifest as a secondary kinetic isotope effect. The presence of deuterium at a position not directly involved in the bond-breaking and bond-forming events of the epimerization at C-4 can still influence the reaction rate. This can occur through various mechanisms, including steric effects that might alter the binding of the substrate in the active site or electronic effects that could be transmitted through the sugar ring. A study on the mutarotation of glucose, a related process, showed that isotopic substitution can indeed affect reaction rates, highlighting the sensitivity of these systems to such changes. nist.gov

Structural Biology Insights from this compound Complexes

The use of deuterated substrates like this compound in structural biology techniques, such as X-ray crystallography and NMR spectroscopy, can provide high-resolution information about enzyme-substrate interactions. Deuterium's different scattering properties compared to hydrogen can be advantageous in certain crystallographic experiments, and its distinct NMR signal allows for specific monitoring of the ligand within the protein's active site.

Ligand-Protein Interactions and Active Site Analysis

The crystal structure of an enzyme complexed with a deuterated substrate can reveal precise details about the binding mode and the network of interactions within the active site. For instance, in the case of D-galactose-6-phosphate isomerase, which catalyzes the conversion of D-galactose-6-phosphate to D-tagatose-6-phosphate, the binding of the substrate is crucial for catalysis. nih.gov While the provided information focuses on the non-deuterated substrate, one can infer that using this compound would allow for a more detailed analysis of the interactions involving the C-6 position. This could help to delineate the roles of specific amino acid residues in positioning the substrate for catalysis.

Conformational Changes Induced by Deuterated Substrate Binding

The binding of a substrate to an enzyme often induces conformational changes in the protein, a concept known as "induced fit." Studying these changes is fundamental to understanding enzyme function. The use of this compound can aid in monitoring these conformational shifts. For example, in glycosyltransferases, which exhibit remarkable specificity for their donor and acceptor substrates, the binding of the sugar donor can lead to significant structural rearrangements. oup.com By using a deuterated analog, researchers could employ techniques like NMR to track the changes in the protein structure upon substrate binding, providing a more dynamic picture of the catalytic cycle.

Substrate Specificity Profiling of Glycosyltransferases and Glycosidases

Glycosyltransferases and glycosidases are two large families of enzymes responsible for the synthesis and breakdown of glycosidic bonds, respectively. gutnliver.orgmdpi.com Their substrate specificity is a key feature that dictates their biological roles. This compound can be a valuable tool for probing the stringency of this specificity.

Glycosyltransferases catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. oup.com The specificity of these enzymes for both the donor and acceptor is typically high. gutnliver.org By presenting this compound (as part of a nucleotide sugar like UDP-D-Galactose-6-d2) to a panel of glycosyltransferases, researchers can determine whether the deuteration at the C-6 position affects the enzyme's ability to recognize and utilize the sugar donor. A decrease in reaction rate or a complete lack of activity would indicate that the interactions at the C-6 position are critical for substrate binding and/or catalysis.

Glycosidases, on the other hand, catalyze the hydrolysis of glycosidic bonds. mdpi.com Similar to glycosyltransferases, they often exhibit a high degree of substrate specificity. Using this compound-containing oligosaccharides or glycoconjugates as potential substrates for various glycosidases can help to map their specificity profiles. For example, an α-galactosidase that normally cleaves terminal α-galactose residues might show altered activity towards a substrate containing this compound, providing insights into the interactions within the active site that accommodate the C-6 position of the sugar.

Enzyme ClassPotential Impact of this compoundResearch Application
Galactokinase Secondary kinetic isotope effectElucidating the transition state structure and the role of the C-6 position in substrate binding.
UDP-Galactose 4-Epimerase Secondary kinetic isotope effectUnderstanding the influence of remote substitutions on the epimerization reaction.
Glycosyltransferases Altered substrate recognition and/or transfer rateProfiling the stringency of donor substrate specificity and the importance of interactions at the C-6 position.
Glycosidases Modified hydrolysis rateDetermining the role of the C-6 hydroxyl group in substrate binding and catalysis.

Advanced Spectroscopic and Spectrometric Techniques for D Galactose 6 D2 Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including isotopically labeled sugars. It provides detailed information about the chemical environment of individual atoms within a molecule.

Deuterium (B1214612) (2H) NMR for Direct Observation of Labeled Metabolites

Deuterium (²H) NMR spectroscopy offers a direct method for observing the deuterium-labeled positions within a molecule. In the context of D-Galactose-6-d2, ²H NMR can confirm the specific incorporation of deuterium at the C-6 position. This technique is highly sensitive to the local electronic environment, and the chemical shift of the deuterium signal provides information about the structure and conformation of the molecule. researchgate.net While direct detection of deuterium can be challenging due to its low gyromagnetic ratio and quadrupolar nature, modern high-field NMR spectrometers have made this analysis more feasible. rsc.org The simplicity of the resulting spectra, often showing a single resonance for the deuterium label in a specific chemical environment, allows for straightforward confirmation of labeling and can be used to quantify the extent of deuteration. rsc.org

Multi-Dimensional 1H-13C Correlation NMR Spectroscopy in Labeled Systems

Multi-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, are crucial for assigning the full proton (¹H) and carbon-¹³C) chemical shifts of this compound. rsc.orghmdb.ca These experiments correlate the chemical shifts of directly bonded (HSQC) or long-range coupled (HMBC) nuclei.

In the case of this compound, the presence of two deuterium atoms at the C-6 position leads to distinct changes in the NMR spectra compared to the unlabeled compound. The ¹H NMR spectrum will lack the signals corresponding to the H-6 protons, and the ¹³C NMR spectrum will show a significantly attenuated or absent signal for the C-6 carbon due to the coupling with deuterium and the absence of the nuclear Overhauser effect (NOE) from directly attached protons. researchgate.net HSQC and HMBC experiments can be used to definitively assign the remaining proton and carbon signals by tracing the connectivity network within the molecule. rsc.org For instance, an HMBC experiment would show correlations from H-4 and H-5 to the C-6 carbon, confirming its position in the sugar ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for D-Galactose in D₂O. rsc.org

AtomAnomer¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1α5.2692.92
β4.5797.22
2α3.8268.98
β3.5072.33
3α3.8269.79
β3.6373.37
4α3.9869.94
β4.0768.90
5α4.0771.11
β3.4177.49
6α3.7461.81
β3.7461.81

Note: In this compound, the signals for H-6 would be absent, and the C-6 signal would be significantly altered.

Anomeric Configuration Determination via NMR of Labeled D-Galactose

NMR spectroscopy is a powerful tool for determining the anomeric configuration (α or β) of sugars. diva-portal.org The chemical shift of the anomeric proton (H-1) and the coupling constant between H-1 and H-2 (³JH1,H2) are particularly informative. magritek.com In aqueous solution, D-galactose exists as an equilibrium mixture of α- and β-pyranose forms, with minor contributions from furanose forms. capes.gov.br

For this compound, the principles of anomeric configuration determination remain the same as for the unlabeled compound. The α-anomer typically exhibits an H-1 chemical shift further downfield and a smaller ³JH1,H2 coupling constant (around 2-4 Hz) compared to the β-anomer, which has an H-1 chemical shift further upfield and a larger ³JH1,H2 coupling constant (around 7-8 Hz). magritek.com The integration of the anomeric proton signals in the ¹H NMR spectrum allows for the quantification of the relative abundance of each anomer in solution. magritek.com Studies have shown the anomeric distribution of D-galactose 6-phosphate to be approximately 32% α-pyranose and 64% β-pyranose. capes.gov.br

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of isotopically labeled compounds.

High-Resolution Mass Spectrometry for Precise Mass Determination of Labeled Metabolites

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. frontiersin.org For this compound, HRMS can confirm the incorporation of two deuterium atoms by measuring the precise mass of the molecular ion. The mass of this compound will be higher than that of unlabeled D-galactose by the mass of two deuterium atoms minus the mass of two hydrogen atoms. This precise mass measurement helps to distinguish the labeled compound from other molecules with similar nominal masses. Techniques like electrospray ionization (ESI) are commonly used to generate ions from carbohydrate samples for MS analysis. researchgate.netresearchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Identification of Deuterated Fragments

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable structural information by revealing the connectivity of atoms within a molecule. researchgate.net In the analysis of this compound, a specific precursor ion corresponding to the labeled galactose is isolated and then fragmented through collision-induced dissociation (CID).

The resulting fragmentation pattern will show characteristic losses. For this compound, fragments containing the C-6 position will have a mass two units higher than the corresponding fragments from unlabeled galactose. For example, the loss of the CH₂OD₂ group from the molecular ion would be a key indicator of deuteration at the C-6 position. By comparing the MS/MS spectrum of this compound with that of unlabeled D-galactose, the position of the deuterium label can be definitively confirmed. researchgate.net This method is particularly useful for distinguishing between isomers and for identifying labeled metabolites in complex biological mixtures. nih.gov

Application of Ion Mobility Mass Spectrometry in Elucidating Carbohydrate-Cation Interactions

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical tool for the structural characterization of complex carbohydrates, offering the ability to separate isomers that are indistinguishable by mass spectrometry alone. fu-berlin.denih.gov This technique separates ions based on their mass-to-charge ratio (m/z) as well as their size, shape, and charge, providing an additional dimension of separation that is crucial for differentiating between stereoisomers and linkage-isomers of carbohydrates. fu-berlin.denih.gov The parameter measured in ion mobility is the rotationally averaged collision cross section (CCS), which provides a structural fingerprint of the ion. fu-berlin.de

The interaction between carbohydrates and cations is a key area of study where IM-MS provides significant insights. The type of cation adducted to a carbohydrate can influence its gas-phase conformation, which in turn affects its drift time in the ion mobility cell. mpg.de This principle can be exploited to enhance the separation of isomeric glycans. mpg.de For instance, studies on oligosaccharides with various Group I metal ions have shown that the drift times of the adducted species generally increase with the size of the metal ion, and this effect can be isomer-specific. mpg.de

In the context of this compound, while direct studies are limited, research on related deuterated and non-deuterated monosaccharides provides a strong basis for understanding its behavior. For example, studies comparing the sodium cation affinity of D-glucose, D-galactose, D-mannose, and a deuterated analog, 6,6-D-glucose-d2, have been conducted using techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry. researchgate.netresearchgate.net These experiments have revealed differences in cation affinity among isomers, with D-fructose, D-mannose, and D-galactose showing a significantly greater affinity for Na+ compared to D-glucose. researchgate.netresearchgate.net Modeling studies suggest these differences arise from the ability of some isomers to form more stable tridentate and tetradentate complexes with the cation, whereas others may only form bidentate complexes. researchgate.netresearchgate.net

The utility of IM-MS extends to the analysis of cluster ions, which are frequently observed in the mass spectra of disaccharides. nih.gov The separation of these isomeric cluster ions can provide additional structural information. nih.gov For example, different drift times have been observed for isomeric disaccharide cluster ions, and in some cases, multiple mobility peaks are detected for a single cluster type, indicating the presence of multiple conformations in the gas phase. nih.gov

Table 1: Research Findings on Carbohydrate-Cation Interactions using Mass Spectrometry

Carbohydrate(s) StudiedCation(s)Key FindingsReference(s)
D-fructose, D-glucose, D-galactose, D-mannose, 6,6-D-glucose-d2Na+, Li+, K+, Rb+, Cs+D-fructose, D-mannose, and D-galactose exhibit similar and stronger binding affinity for Na+ compared to D-glucose. researchgate.netresearchgate.net
Isomeric OligosaccharidesDivalent metal ionsThe use of divalent metal ion adduction can help discriminate between isomeric oligosaccharides. rsc.org
Isomeric DisaccharidesNa+Isomeric sodiated disaccharide cluster ions often have different drift times, and multiple conformations can be detected for specific clusters. nih.gov
OligosaccharidesGroup I metal ionsDrift times of adducted species generally increase with the size of the metal ion, and this effect can be isomer-specific. mpg.de

Investigation of Glycobiology with D Galactose 6 D2 As a Probe

De Novo Glycan Biosynthesis Tracking

D-Galactose-6-d2 serves as a powerful probe for monitoring the de novo synthesis of glycans—the creation of these complex sugar chains from basic building blocks. When cells are supplied with this compound, they utilize it in the same manner as natural D-galactose. It enters the Leloir pathway, where it is converted into UDP-D-galactose-6-d2, the activated form required by enzymes called glycosyltransferases. nih.gov These enzymes then incorporate the deuterium-labeled galactose into growing glycan chains on proteins and lipids.

The key advantage of this method is that the deuterium (B1214612) label acts as a stable, non-radioactive tracer. Researchers can isolate the glycans from cells or tissues and analyze them using mass spectrometry. mdpi.com The mass spectrometer detects the slight increase in mass (two Daltons per incorporated labeled galactose) conferred by the deuterium atoms, allowing for the differentiation between pre-existing glycans and those that have been newly synthesized during the labeling period. This enables the precise tracking and quantification of glycan biosynthesis rates under various physiological or pathological conditions.

Metabolic labeling with stable isotopes offers a dynamic view of glycan synthesis, a feat not achievable with static analysis of unlabeled molecules. mdpi.com This approach has been instrumental in understanding how glycan production changes during cellular processes like development and differentiation. For instance, studies on neuronal maturation have used similar metabolic labeling techniques to reveal dynamic changes in cell surface glycosylation, highlighting the tight regulation of glycan expression during development. mdpi.com

Parameter Description Detection Method
Labeled PrecursorThis compoundMass Spectrometry
Incorporation PathwayLeloir PathwayMass Spectrometry
Cellular Process TrackedDe novo glycan synthesisMass Spectrometry
Key AdvantageDistinguishes new vs. old glycansMass Spectrometry

Analysis of Glycoprotein (B1211001) and Glycolipid Synthesis Pathways

The utility of this compound extends to the detailed analysis of the biosynthetic pathways of two major classes of glycoconjugates: glycoproteins and glycolipids. These molecules are crucial for a vast array of biological functions, from cell-cell recognition to immune responses. mdpi.comnih.gov Galactose is a common constituent of the glycan portions of these molecules. nih.gov

By introducing this compound into a biological system, scientists can follow its incorporation into specific glycoproteins and glycolipids. After a period of metabolic labeling, cells are harvested, and the proteins and lipids are extracted. The glycans can be enzymatically released from their protein or lipid backbone and analyzed. nih.gov Alternatively, intact glycopeptides or glycolipids can be studied.

Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify the specific glycoconjugates that contain the deuterium-labeled galactose. This provides a detailed map of which glycoproteins and glycolipids are being actively synthesized. For example, this method can reveal how the synthesis of particular classes of N-glycans on a specific protein, such as an antibody, is altered in response to a stimulus. nih.gov The ability to trace the flow of galactose into these complex molecules provides a powerful tool for dissecting the intricate and highly regulated pathways of their synthesis.

Table 2: Research Findings from Labeled Glycan Analysis

Glycoconjugate Class Research Focus Typical Finding with Isotope Labeling
Glycoproteins (e.g., Antibodies) Elucidating glycoform heterogeneity Identification of specific N-glycan structures being synthesized and attached to the protein backbone. nih.gov
Glycolipids (e.g., Gangliosides) Mapping synthesis pathways Tracing the stepwise addition of labeled galactose to the growing lipid-linked glycan chain.

Mechanistic Studies of Glycosylation Defects and Disorders

Congenital Disorders of Glycosylation (CDG) are a group of rare genetic diseases caused by defects in the synthesis or attachment of glycans to proteins and lipids. researchgate.net These disorders can lead to a wide range of severe, multi-systemic symptoms. This compound is a valuable tool for investigating the underlying mechanisms of these diseases.

In patients with certain types of CDG, the glycosylation machinery is faulty, leading to the production of abnormal, truncated glycan structures. researchgate.net By administering this compound to patient-derived cells in culture, researchers can study how the metabolic defect impacts the incorporation of galactose into glycans. Mass spectrometry analysis can reveal bottlenecks or alternative pathways that become active due to the genetic defect. For example, in classical galactosemia, a disorder of galactose metabolism, abnormal N-glycan profiles are observed, and studies have investigated how dietary galactose influences these profiles. researchgate.net

This approach helps to pinpoint the specific enzymatic step that is compromised and to understand the downstream consequences for glycoprotein and glycolipid synthesis. Furthermore, it can be used to evaluate the efficacy of potential therapies. For instance, if a treatment is designed to bypass a metabolic block, this compound can be used to trace whether the therapy successfully restores the normal flow of galactose into the synthesis of complete glycan structures.

Elucidating Protein-Glycan Recognition Dynamics through Labeled Probes

The interactions between glycans and the proteins that bind them, known as lectins, are fundamental to a multitude of biological processes, including immune surveillance, pathogen recognition, and cell signaling. nih.gov Understanding the dynamics of these recognition events is a key goal in glycobiology. This compound can be used to create labeled glycan probes to study these interactions with high precision.

Once this compound is incorporated into a specific glycoprotein, that labeled protein can be isolated. This "heavy" glycoprotein can then be used in binding assays with lectins or other glycan-binding proteins. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or advanced mass spectrometry can be employed to monitor the interaction. researchgate.net

For example, NMR can detect changes in the chemical environment of the labeled galactose upon binding to a protein, providing information about the conformation of the glycan in the bound state and the specific atoms involved in the interaction. researchgate.net Mass spectrometry-based approaches can be used to quantify binding affinities by measuring the ratio of bound to unbound labeled glycoprotein. These studies provide high-resolution data on the structural and dynamic aspects of protein-glycan recognition, which is critical for designing drugs that can modulate these interactions for therapeutic benefit. nih.gov

Utilization in Pre Clinical and Mechanistic Research Models Excluding Human Clinical Data

In Vitro Cellular Models for Metabolic Perturbation Analysis

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms of galactose metabolism. The use of D-Galactose-6-d2 in these systems offers precise insights into how cells process this sugar.

This compound is instrumental in tracking the movement and transformation of galactose within cultured cells, helping to elucidate the principles of galactose homeostasis. nih.gov When introduced to cell cultures, the deuterium-labeled galactose can be monitored as it is transported across the cell membrane and enters the Leloir pathway, the primary route for its metabolism. biorxiv.orgresearchgate.net This pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis for energy production or be converted to UDP-glucose for use in glycosylation reactions. researchgate.net

Studies using this tracer can quantify the flux through these pathways in various cell types, such as hepatocytes or fibroblasts. For instance, in models of galactosemia, a genetic disorder impairing galactose metabolism, this compound can be used to assess the degree of enzymatic deficiency and evaluate the effectiveness of potential therapeutic agents at the cellular level.

Galactose metabolism is tightly linked to a cell's energy production and its redox balance. This compound allows researchers to probe these connections by tracing the contribution of galactose to cellular bioenergetics. The metabolism of galactose can lead to the generation of ATP, and the use of a labeled tracer helps quantify this contribution relative to other energy sources like glucose.

Furthermore, key enzymatic steps in the Leloir pathway are dependent on the redox cofactor NAD+ (Nicotinamide adenine (B156593) dinucleotide). The activity of enzymes such as UDP-galactose-4-epimerase can influence the cellular NAD+/NADH ratio, a critical indicator of the cellular redox state. nih.gov Excessive galactose metabolism can lead to the production of reactive oxygen species (ROS) through pathways involving galactose oxidase, which generates hydrogen peroxide and can induce oxidative stress. nih.govnih.gov Studies in rat erythrocytes have shown that high concentrations of galactose can induce lipid peroxidation and alter the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase. nih.gov The use of this compound enables researchers to monitor how galactose flux specifically impacts these redox-sensitive systems. nih.gov

In Vivo Animal Models for Systemic Metabolic Studies

Animal models are essential for understanding how galactose is processed on a systemic level, and this compound is a key tool in these investigations. Chronic administration of D-galactose in rodents has been widely used to create animal models that mimic accelerated aging, characterized by metabolic disorders, oxidative damage, and cognitive decline. nih.govresearchgate.netpsppjournals.orgnih.govekb.eg

By administering this compound to model organisms like mice and rats, scientists can trace the sugar's journey from absorption to its ultimate metabolic fate throughout the body. The liver is the primary organ for galactose metabolism, where it is efficiently converted to glucose. nih.govnih.gov Using a deuterated tracer allows for the precise quantification of this conversion rate and helps distinguish the metabolic products of the administered galactose from the body's endogenous pools. asm.org This approach has been crucial for understanding how various physiological and pathological states, such as liver disease, can affect the body's capacity to process galactose. It also allows for the investigation of alternative metabolic routes, such as the polyol pathway, which can become more active when galactose levels are high, leading to the production of galactitol. ru.nl

In Vivo Metabolic Changes in D-Galactose-Induced Aging Mouse Model

Metabolite Change in D-Galactose Group vs. Control Implication
Glucose-1-phosphate >8x increase Disruption of carbohydrate metabolism in the liver. nih.gov
Fructose-1, Sophorose-2, Xylose-1, etc. Increased levels General perturbation of carbohydrate metabolism. nih.gov

Animal models receiving this compound in their diet provide a window into the long-term metabolic adaptations to sustained galactose intake. These studies track how different tissues and organs adapt to using galactose as an energy source. While the liver is dominant, other tissues can also metabolize galactose. The stable isotope label allows researchers to follow the distribution of deuterium (B1214612) atoms over time, revealing how the body adjusts its metabolic machinery in response to the availability of this sugar.

A powerful application of this compound is in tracing the incorporation of its deuterium atoms into newly synthesized macromolecules. researchgate.net As galactose is broken down, its labeled atoms can be integrated into various biosynthetic pathways.

Glycogen (B147801): Deuterium from this compound can be found in glucose molecules that are then stored as glycogen in the liver and muscles. Measuring the deuterium enrichment in glycogen provides a direct measure of the rate of glycogen synthesis from a galactose source.

Lipids: The carbon backbone of galactose can be channeled into the synthesis of fatty acids and cholesterol. By tracking the deuterium label, researchers can quantify the contribution of dietary galactose to de novo lipogenesis.

Proteins and DNA: Metabolic intermediates from galactose catabolism can enter central metabolic pathways, such as the citric acid cycle, and contribute to the synthesis of non-essential amino acids and nucleotides. The incorporation of deuterium into proteins and DNA can thus provide insights into their turnover and synthesis rates. researchgate.net

This ability to track the flow of atoms from a specific nutrient into the very building blocks of the body makes this compound an invaluable tool in pre-clinical metabolic research.

Table of Mentioned Compounds

Compound Name
This compound
Adenosine triphosphate (ATP)
Cholesterol
Fatty acids
Galactitol
Galactose-1-phosphate
Glucose
Glucose-1-phosphate
Glycogen
Hydrogen peroxide
NAD+ (Nicotinamide adenine dinucleotide)
NADH
Reactive oxygen species (ROS)
UDP-galactose

Future Directions and Emerging Research Opportunities

Development of Novel D-Galactose-6-d2 Derivatives for Expanded Research

The synthesis of novel derivatives from this compound is a promising avenue for broadening its utility as a research tool. By chemically modifying the core deuterated galactose structure, researchers can create specialized probes for a variety of biological investigations. The enzymatic biosynthesis of D-galactose derivatives is an area of active research, with strategies like isomerization, epimerization, and transgalactosylation being explored. nih.gov These techniques could be adapted to produce a new class of deuterated carbohydrate derivatives.

For instance, using this compound as a precursor, it is feasible to synthesize deuterated disaccharides and oligosaccharides. One such example could be the enzymatic synthesis of 6-O-beta-D-galactopyranosyl-2-acetamido-2-deoxy-D-galactose, where the transferred galactopyranosyl unit is deuterated at the 6-position. nih.gov Such molecules would be invaluable for studying the dynamics of carbohydrate-protein interactions, glycosylation processes, and the metabolism of complex carbohydrates with greater precision.

Potential areas for the development and application of novel this compound derivatives are summarized below:

Derivative Class Potential Synthesis Approach Research Application
Deuterated GlycosidesChemical or enzymatic glycosylationProbing enzyme kinetics and mechanisms of glycosidases and glycosyltransferases.
Deuterated GalactolipidsChemoenzymatic synthesisStudying membrane dynamics, lipid metabolism, and cell signaling pathways.
Deuterated Nucleotide Sugars (e.g., UDP-D-Galactose-6-d2)Enzymatic synthesis using kinases and pyrophosphorylasesInvestigating the biosynthesis of glycoproteins and glycolipids in glycosylation pathways.
Deuterated Rare SugarsBiocatalytic isomerization or epimerizationTracing the metabolic fate and physiological effects of rare sugars like D-tagatose and D-talose.

These derivatives would allow for more detailed mechanistic studies, avoiding the kinetic isotope effects that can sometimes complicate experiments with heavier isotopes at reaction centers, while still providing a clear mass signature for analytical detection.

Advanced Computational Modeling and Molecular Dynamics Simulations of Deuterated Systems

Computational methods are becoming indispensable tools in modern chemistry and biology. Advanced computational modeling and molecular dynamics (MD) simulations offer the potential to understand the subtle structural and dynamic effects of deuteration on D-galactose and its interactions with biological systems. semanticscholar.orgrsc.orgmdpi.com Theoretical models can predict how the increased mass at the C-6 position influences the conformational preferences, vibrational modes, and hydrogen-bonding networks of the sugar. semanticscholar.org

MD simulations can be employed to model the behavior of this compound in aqueous solutions and within the active sites of enzymes. semanticscholar.orgmdpi.com Such simulations provide insights into:

Conformational Dynamics: Determining the preferred rotamers about the C5-C6 bond and how deuteration might shift this equilibrium. semanticscholar.org

Solvation Effects: Understanding how the deuterated hydroxymethyl group interacts with surrounding water molecules.

Enzyme-Substrate Interactions: Modeling the binding of this compound to enzymes like galactose oxidase to elucidate the impact of deuteration on binding affinity and catalytic mechanism. nih.govresearchgate.net

A systematic computational approach, combining quantum mechanics and molecular mechanics (QM/MM), can be used to build and validate accurate models of enzyme active sites containing the deuterated substrate. nih.govresearchgate.net These computational studies can guide the interpretation of experimental data from techniques like NMR spectroscopy and neutron scattering, providing a more complete picture of the molecule's behavior at an atomic level. huji.ac.il

Integration of this compound Tracer Studies with Multi-Omics Approaches

The integration of stable isotope tracing with multi-omics technologies (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful strategy for unraveling complex biological systems. Using this compound as a metabolic tracer allows for the precise tracking of galactose metabolism through various interconnected pathways, such as the Leloir pathway. nih.govnih.gov

When cells or organisms are cultured with this compound, the deuterium (B1214612) label is incorporated into downstream metabolites. By applying mass spectrometry-based metabolomics, researchers can quantify the flux of the label through the metabolic network. Concurrently, transcriptomic and proteomic analyses can reveal changes in gene and protein expression related to galactose metabolism. nih.gov

This integrated approach can provide profound insights into:

Metabolic Flux Analysis: Quantifying the rates of metabolic reactions and identifying pathway bottlenecks under different physiological or pathological conditions.

Gene-Metabolism Correlation: Linking changes in the expression of specific genes (e.g., GALK, GALT, GALE) to alterations in metabolic flux. nih.gov

Disease Mechanisms: Investigating metabolic dysregulation in diseases like galactosemia or in the context of somatic mutations affecting galactose transport, as seen in certain forms of epilepsy. nih.gov

The workflow for such an integrated study is outlined in the table below.

Step Methodology Data Output
1. Tracer Administration Introduce this compound to the biological system (cell culture, animal model).Labeled biological system.
2. Sample Collection Collect samples at various time points.Time-course biological material.
3. Multi-Omics Analysis Perform metabolomics (LC-MS/MS, GC-MS), transcriptomics (RNA-Seq), and proteomics.Quantitative data on labeled metabolites, gene expression, and protein abundance.
4. Data Integration & Modeling Integrate datasets using bioinformatics and computational modeling.A systems-level understanding of galactose metabolism and its regulation.

This powerful combination of techniques allows for a holistic view of how cells respond to and metabolize galactose, providing a richer understanding than any single omics approach could achieve alone. nih.gov

Biotechnological Applications in Carbohydrate Engineering and Rare Sugar Production

The field of biotechnology offers exciting opportunities to utilize this compound in carbohydrate engineering and for the production of novel, valuable compounds. D-galactose is a key starting material for the enzymatic production of rare sugars, which have applications as low-calorie sweeteners and potential therapeutics. nih.govscitechnol.comnih.gov

Enzymes such as L-arabinose isomerase and cellobiose (B7769950) 2-epimerase are used to convert D-galactose into the rare sugars D-tagatose and D-talose, respectively. nih.govresearchgate.netmdpi.com By using this compound as the substrate, these biocatalytic processes can be leveraged to produce deuterated versions of these rare sugars.

Enzyme Substrate Product Potential Application of Deuterated Product
L-Arabinose IsomeraseThis compoundD-Tagatose-6-d2Tracer for studying the metabolism and health benefits of D-tagatose. scitechnol.comtufts.edu
Cellobiose 2-EpimeraseThis compoundD-Talose-6-d2Research tool for investigating the antimicrobial and anti-inflammatory properties of D-talose. nih.gov
Galactose OxidaseThis compoundD-galacto-hexodialdose-6-d1Mechanistic studies of copper radical oxidases. nih.gov

Furthermore, protein engineering efforts can be applied to these enzymes to improve their efficiency and specificity for this compound. nih.gov The development of robust, whole-cell biocatalyst systems could also enhance the production yields of these deuterated rare sugars, making them more accessible for research. tufts.edu The production of these labeled compounds opens the door to detailed pharmacokinetic and metabolic studies that were previously not possible, advancing our understanding of these important and rare carbohydrates.

Q & A

Q. How should researchers design controls to account for deuterium’s kinetic isotope effect (KIE) in enzymatic assays with this compound?

  • Methodological Answer : Measure Vmax and Km for both deuterated and non-deuterated substrates under identical conditions. Calculate KIE as (Vmax/Km)H / (Vmax/Km)D. Use stopped-flow kinetics for high-temporal-resolution data on isotope-sensitive steps (e.g., proton transfer) .

Reproducibility and Reporting Standards

ParameterRecommended MetricEvidence Source
Isotopic Purity≥98% by LC/MS
Intra-assay CV%<5% for technical replicates
Inter-lab ReproducibilityICC ≥0.7 (95% CI: 0.6–0.9)
Storage Stability≤2% degradation/year at −20°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.